molecular formula C9H5BrCl2N2O2 B13138290 Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate

Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate

Cat. No.: B13138290
M. Wt: 323.95 g/mol
InChI Key: GWTIYRVWHWJTGH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate is an organic compound with the molecular formula C9H5BrCl2N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions may involve heating, the use of inert atmospheres, and specific solvents like tetrahydrofuran (THF) or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or amines .

Scientific Research Applications

Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
  • 5-Bromo-3-methyl-1H-indazole
  • 5-Bromo-7-ethyl-1H-indazole

Uniqueness

Methyl 5-bromo-3,6-dichloro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the indazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H5BrCl2N2O2

Molecular Weight

323.95 g/mol

IUPAC Name

methyl 5-bromo-3,6-dichloro-2H-indazole-4-carboxylate

InChI

InChI=1S/C9H5BrCl2N2O2/c1-16-9(15)6-5-4(13-14-8(5)12)2-3(11)7(6)10/h2H,1H3,(H,13,14)

InChI Key

GWTIYRVWHWJTGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC2=NNC(=C21)Cl)Cl)Br

Origin of Product

United States

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